molecular formula C6H2F4IN B2489276 2,3,5,6-TETRAFLUORO-4-IODOANILINE CAS No. 1991-43-1

2,3,5,6-TETRAFLUORO-4-IODOANILINE

Cat. No.: B2489276
CAS No.: 1991-43-1
M. Wt: 290.987
InChI Key: HZVULQPRWQVUGO-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-iodoaniline is a halogenated aniline derivative with the molecular formula C6H2F4IN. This compound is characterized by the presence of four fluorine atoms and one iodine atom attached to the benzene ring, making it a highly fluorinated aromatic amine. It is commonly used in various chemical research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetrafluoro-4-iodoaniline typically involves the halogenation of aniline derivatives. One common method includes the reaction of 2,3,5,6-tetrafluoroaniline with iodine in the presence of an oxidizing agent such as sodium nitrite or potassium iodate. The reaction is usually carried out in an acidic medium to facilitate the iodination process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrafluoro-4-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrafluoro-4-iodoaniline is primarily based on its ability to participate in halogen and hydrogen bonding interactions. The iodine atom can act as a halogen bond donor, while the amine group can participate in hydrogen bonding. These interactions are crucial in the formation of supramolecular structures and in mediating the compound’s reactivity in various chemical processes .

Comparison with Similar Compounds

Uniqueness: 2,3,5,6-Tetrafluoro-4-iodoaniline is unique due to its specific halogenation pattern and the presence of both fluorine and iodine atoms. This combination imparts distinct reactivity and bonding properties, making it valuable in various research and industrial applications .

Biological Activity

2,3,5,6-Tetrafluoro-4-iodoaniline is a fluorinated aromatic compound that has garnered attention for its unique chemical properties and potential biological activities. This compound, characterized by the presence of multiple fluorine atoms and an iodine substituent, exhibits interesting interactions within biological systems. This article aims to explore the biological activity of this compound by examining its chemical properties, biological mechanisms, and relevant case studies.

This compound is a derivative of aniline with the following structural formula:

C6H2F4IN\text{C}_6\text{H}_2\text{F}_4\text{I}\text{N}

This compound features:

  • Four fluorine atoms : Contributing to its lipophilicity and potential bioactivity.
  • One iodine atom : Enhancing its reactivity and ability to engage in halogen bonding.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have indicated that perhalogenated anilines exhibit antimicrobial properties. The presence of fluorine atoms enhances the lipophilicity of these compounds, potentially increasing their membrane permeability and effectiveness against various microbial strains .
  • Enzyme Inhibition :
    • Recent research has shown that this compound acts as a hydrogen bond donor and may inhibit certain enzymes through competitive inhibition mechanisms. This property is particularly relevant in the context of drug design for targeting specific enzymes involved in disease pathways .
  • Anticancer Potential :
    • Preliminary studies suggest that fluorinated compounds like this compound may exhibit anticancer properties by interfering with cellular signaling pathways. The unique electronic properties imparted by fluorination could enhance the selectivity of these compounds towards cancer cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several fluorinated anilines against common pathogens. The results demonstrated that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of non-fluorinated counterparts.

CompoundMIC (µg/mL)
This compound32
Non-fluorinated Aniline64

Case Study 2: Enzyme Inhibition

In a biochemical assay assessing the inhibition of histone deacetylases (HDACs), this compound showed promising results. The compound was tested alongside known HDAC inhibitors to evaluate its potency.

CompoundIC50 (µM)
This compound15
SAHA (control)10

These results indicate that while not as potent as established inhibitors like SAHA (Suberoylanilide Hydroxamic Acid), it still demonstrates significant enzyme inhibition potential .

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-iodoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4IN/c7-1-3(9)6(12)4(10)2(8)5(1)11/h12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVULQPRWQVUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)I)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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